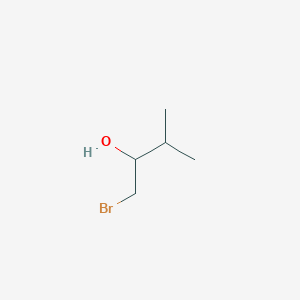![molecular formula C8H8N6O B044460 3-[(2-amino-7h-purin-6-yl)oxy]propanenitrile CAS No. 118822-55-2](/img/structure/B44460.png)
3-[(2-amino-7h-purin-6-yl)oxy]propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O(6)-(2-Cyanoethyl)guanine is a derivative of guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and molecular biology. The modification at the O(6) position of guanine introduces unique properties that can be exploited for research and therapeutic purposes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O(6)-(2-Cyanoethyl)guanine typically involves the alkylation of guanine at the O(6) position. One common method includes the reaction of guanine with 2-cyanoethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods: While specific industrial production methods for O(6)-(2-Cyanoethyl)guanine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: O(6)-(2-Cyanoethyl)guanine can undergo various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized under specific conditions, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The cyanoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyanoethyl group can yield carboxylic acids, while reduction can produce primary amines.
科学的研究の応用
O(6)-(2-Cyanoethyl)guanine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe to study nucleic acid interactions.
Biology: The compound can be incorporated into DNA to study the effects of specific modifications on DNA structure and function.
Medicine: Research into its potential as a therapeutic agent, particularly in the context of cancer treatment, is ongoing. It may act as a DNA alkylating agent, disrupting the replication of cancer cells.
作用機序
The mechanism of action of O(6)-(2-Cyanoethyl)guanine involves its incorporation into DNA, where it can interfere with normal base pairing and DNA replication. The cyanoethyl group at the O(6) position can form adducts with DNA, leading to strand breaks or mutations. This property is particularly useful in cancer research, where such modifications can be used to selectively target and kill cancer cells .
類似化合物との比較
O6-Benzylguanine: Another derivative of guanine, used as a DNA repair enzyme inhibitor.
8-Oxo-7,8-dihydroguanine: A common oxidative lesion in DNA, used as a marker for oxidative stress.
2,2,4-Triamino-5(2H)-oxazolone: A product of guanine oxidation, involved in mutagenesis.
Uniqueness: O(6)-(2-Cyanoethyl)guanine is unique due to the presence of the cyanoethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful for studying DNA interactions and developing therapeutic agents that target DNA.
特性
CAS番号 |
118822-55-2 |
|---|---|
分子式 |
C8H8N6O |
分子量 |
204.19 g/mol |
IUPAC名 |
3-[(2-amino-7H-purin-6-yl)oxy]propanenitrile |
InChI |
InChI=1S/C8H8N6O/c9-2-1-3-15-7-5-6(12-4-11-5)13-8(10)14-7/h4H,1,3H2,(H3,10,11,12,13,14) |
InChIキー |
SGRXVOKUPDFBAC-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)OCCC#N |
正規SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)OCCC#N |
Key on ui other cas no. |
118822-55-2 |
同義語 |
O(6)-(2-cyanoethyl)guanine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-CHLORO-IMIDAZO[2,1-B]THIAZOLE-5-SULFONIC ACID AMIDE](/img/structure/B44380.png)

![4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine](/img/structure/B44383.png)
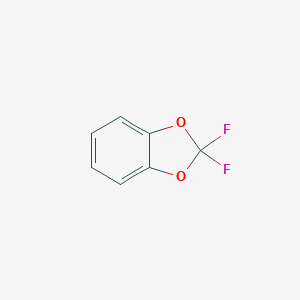
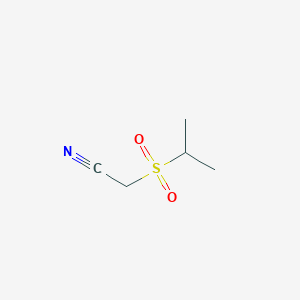
![4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B44390.png)
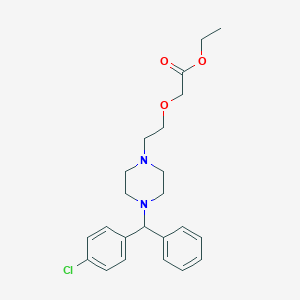
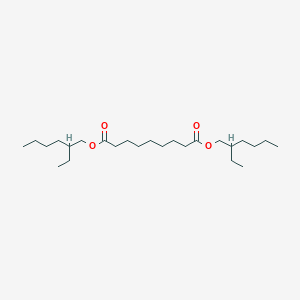
![(5R,6R,7R,8S)-8-Hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid](/img/structure/B44396.png)
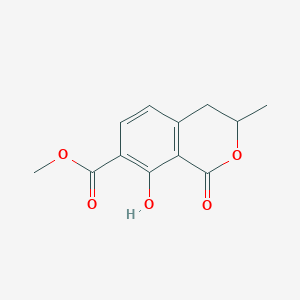
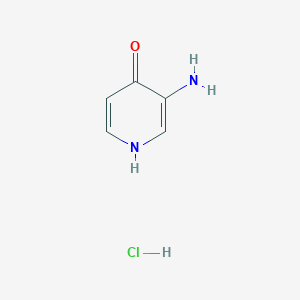
![1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B44406.png)
